molecular formula C8H9ClO B031597 4-Methoxybenzyl chloride CAS No. 824-94-2

4-Methoxybenzyl chloride

Cat. No. B031597
CAS RN: 824-94-2
M. Wt: 156.61 g/mol
InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The efficient preparation of 4-Methoxybenzyl chloride involves ultrasound-facilitated rapid reactions, providing a clear advantage in efficiency and selectivity for protecting multisubstituted phenols, including sensitive phenolic aldehydes (Luzzio & Chen, 2008).

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzyl chloride derivatives has been studied through various reactions, demonstrating the stability and reactivity of the carbocation intermediate formed during substitution reactions (Amyes & Richard, 1990).

Chemical Reactions and Properties

4-Methoxybenzyl chloride reacts with elemental phosphorus and phosphine in superbasic media, leading to the formation of phosphine oxides, showcasing its versatility in organic synthesis (Shaikhutdinova et al., 2001). Additionally, its benzylation reactions with alcohols and phenols under basic conditions yield 4-methoxybenzyl ethers, highlighting its utility in the modification of alcohol and phenol functional groups (Carlsen, 1998).

Physical Properties Analysis

The polymerization of 4-Methoxybenzyl chloride has been explored, leading to polymers with molecular weights ranging from 2000 to 10,000, which are soluble in common organic solvents. This showcases the compound's potential in creating materials with specific physical properties (Ballard et al., 1970).

Scientific Research Applications

Chemical Reactions and Mechanisms

4-Methoxybenzyl chloride has been studied for its role in various chemical reactions. Amyes and Richard (1990) investigated its stepwise and concerted substitution reactions, providing insights into the behavior of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990). Additionally, the solvolysis of 4-methoxybenzyl chloride in different solvents was explored by Liu, Duann, and Hou (1998), highlighting its reaction dynamics and solvent participation (Liu, Duann & Hou, 1998).

Organic Synthesis Applications

In the field of organic synthesis, 4-methoxybenzyl chloride is used as a protective agent. Luzzio and Chen (2008) demonstrated its efficiency in protecting phenolic ethers, indicating its utility in synthesizing sensitive organic compounds (Luzzio & Chen, 2008). Kunz and Unverzagt (1992) applied 4-methoxybenzyl chloride in the synthesis of α-fucosyl glycosides and disaccharides, showcasing its versatility in complex carbohydrate synthesis (Kunz & Unverzagt, 1992).

Novel Syntheses and Reactions

4-Methoxybenzyl chloride's reactivity with other chemicals has been a topic of interest. For instance, its reaction with elemental phosphorus and phosphine was studied by Shaikhutdinova et al. (2001), leading to the formation of various phosphine oxides, which are valuable in several chemical processes (Shaikhutdinova et al., 2001).

Surface Activity and Surfactant Properties

Zhao et al. (2014) synthesized quaternary ammonium surfactants containing a methoxybenzyl substitute, exploring their surface activity and aggregation behavior in aqueous solutions. This study highlights the potential of 4-methoxybenzyl chloride in developing high-performance surfactants (Zhao et al., 2014).

Protective Group Strategies in Synthesis

The role of 4-methoxybenzyl chloride as a protective group in synthetic chemistry is significant. Johansson and Samuelsson (1984) investigated its use in the regioselective reductive ring-opening of hexopyranosides, contributing to novel protecting-group strategies (Johansson & Samuelsson, 1984).

Deprotection and Scavenging Techniques

Ilangovan et al. (2013) developed an efficient method for the deprotection and scavenging of the p-methoxybenzyl (PMB) group using POCl3. This highlights 4-methoxybenzyl chloride's role in the synthesis and later removal of protective groups in complex organic molecules (Ilangovan et al., 2013).

Safety And Hazards

4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-(chloromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHYOXXOKFQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231718
Record name 4-Methyloxybenzyl chloride
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methoxybenzyl chloride

CAS RN

824-94-2
Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name p-(chloromethyl)anisole
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Record name 4-METHYLOXYBENZYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A solution comprising 108.1 grams of anisole in 450 ml of benzene was cooled to 2° C. and then saturated with gaseous hydrogen chloride for a period of 3 hours at a maximum temperature of 5° C. Then 38.6 grams of paraformaldehyde was added thereto at 20° C. and, following the addition, the reaction mixture was heated to 45° C. and maintained thereat for 1 hour and again cooled to 20° C. Following, gaseous hydrogen chloride was introduced for an additional 5 hours. Next, the aqueous layer was separated and the benzene solution washed with a saturated solution of calcium chloride in eight 150 ml portions and dried over magnesium sulfate. The residue was distilled in vacuum to yield 102.7 grams (65.7%) of 4-methoxybenzyl chloride, b.p. 108°-110° C./12 Torr.
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108.1 g
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38.6 g
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450 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Methoxybenzylalcohol (50 g, 0.36 mol) (Aldrich) was added dropwise to 100 mL of conc. HCl and stirred vigorously for 2 h at rt. The reaction mixture was extracted four times with Et2O, the Et2O extracts were combined, washed with brine, dried (Na2SO4), and concentrated. The yellow oil was distilled at 70°-73° C. (0.2 mmHg) to give 52 g (93%) as a colorless oil: 1H NMR (CDCl3) d 3.85 (s, 3H, OCH3), 4.62 (s, 2H, CH2Cl), 6.91-6.93 (d, 2H, J=8 Hz, ArH), 7.38-7.40 (d, 2H, J=8 Hz, ArH) ; MS(FD) 156(M+).
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50 g
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100 mL
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Synthesis routes and methods IV

Procedure details

110 mmol 4-methoxybenzyl alcohol was dissolved in 60 ml dioxane and 150 mmol SOCl2 was slowly dropped into the solution. The solution was stirred for 3 h at 60° C. and evaporated under reduced pressure. EtOAc was added and the resulted solution was washed with water. The separated organic layer was dried and evaporated to give 107 mmol 1-(chloromethyl)-4-methoxybenzene.
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110 mmol
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60 mL
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150 mmol
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Synthesis routes and methods V

Procedure details

To 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform is added, dropwise, 119 g of thionyl chloride. Subsequently, the mixture is stirred and heated under reflux for 2 hours, concentrated from the steam bath and the residue fractionated to give p-methoxybenzyl chloride.
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138 g
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500 mL
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119 g
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